Methyl 3-bromo-6-cyanopyridine-2-carboxylate
Description
Methyl 3-bromo-6-cyanopyridine-2-carboxylate is a brominated pyridine derivative characterized by a carboxylate ester at position 2, a bromine substituent at position 3, and a cyano group at position 4. Its molecular formula is C₈H₅BrN₂O₂, with a calculated molecular weight of 241.04 g/mol. This compound is structurally tailored for applications in pharmaceutical and organic synthesis due to its reactive functional groups. The bromine atom facilitates cross-coupling reactions (e.g., Suzuki or Buchwald-Hartwig), while the cyano group enhances electrophilic substitution reactivity and serves as a precursor for further functionalization. The ester group improves solubility in organic solvents, making it a versatile intermediate in drug discovery and materials science .
Properties
CAS No. |
61880-93-1 |
|---|---|
Molecular Formula |
C8H5BrN2O2 |
Molecular Weight |
241.04 g/mol |
IUPAC Name |
methyl 3-bromo-6-cyanopyridine-2-carboxylate |
InChI |
InChI=1S/C8H5BrN2O2/c1-13-8(12)7-6(9)3-2-5(4-10)11-7/h2-3H,1H3 |
InChI Key |
DRDRLVDXPCYXDH-UHFFFAOYSA-N |
Canonical SMILES |
COC(=O)C1=C(C=CC(=N1)C#N)Br |
Origin of Product |
United States |
Preparation Methods
Bromination of Pyridine Precursors
The bromine atom at position 3 is typically introduced via electrophilic aromatic substitution or directed metalation. Patent US20100305330A1 describes bromination of 2-methylpyridine using aluminum chloride (AlCl₃) as a Friedel-Crafts catalyst, yielding 3-bromo-2-methylpyridine as the major product. This method achieves regioselectivity through the electron-donating methyl group at position 2, which directs bromination to the meta position (C3). Reaction conditions involve temperatures of 80–100°C in dichloromethane, with yields exceeding 70%.
Oxidation to Pyridine N-Oxide
Subsequent oxidation of 3-bromo-2-methylpyridine with peracetic acid or hydrogen peroxide generates the corresponding N-oxide derivative. The N-oxide intermediate activates the pyridine ring for nucleophilic substitution at position 6, as the electron-deficient C6 position becomes susceptible to cyanide attack. This step is conducted in acetic acid at 50–60°C, achieving >95% conversion.
Cyanogenation at Position 6
Treatment of the N-oxide with potassium cyanide (KCN) in dimethylformamide (DMF) at 100–120°C substitutes the hydrogen at position 6 with a cyano group. The reaction mechanism involves nucleophilic aromatic substitution facilitated by the N-oxide’s electron-withdrawing effect. Yields range from 65% to 85%, with purity enhanced by recrystallization from ethanol.
Deoxygenation and Esterification
Deoxygenation of the N-oxide is achieved using phosphorus trichloride (PCl₃) in dichloroethane, restoring the pyridine ring’s aromaticity. The methyl group at position 2 is then oxidized to a carboxylic acid using potassium permanganate (KMnO₄) in sulfuric acid, followed by esterification with methanol under reflux to form the methyl ester. This two-step process yields methyl 3-bromo-6-cyanopyridine-2-carboxylate with an overall yield of 58–62%.
Direct Functionalization of Preformed Pyridine Esters
Starting from Methyl 2-Chloropyridine-3-Carboxylate
An alternative route begins with methyl 2-chloropyridine-3-carboxylate. Bromination at position 3 is achieved using N-bromosuccinimide (NBS) in DMF at 60°C, exploiting the ester group’s meta-directing effect to position the bromine. The chloride at position 2 is then displaced by cyanide using copper(I) cyanide (CuCN) in dimethylacetamide (DMAc) at 150°C, yielding the target compound. This method avoids N-oxide intermediates but requires harsh conditions, limiting scalability.
Regioselective Cyanogenation
In a modified approach, methyl 3-bromo-2,6-dichloropyridine-3-carboxylate undergoes selective substitution at position 6 with sodium cyanide (NaCN) in DMF. The reaction’s regioselectivity is controlled by the electron-withdrawing ester group, which deactivates position 2 more strongly than position 6. This one-pot synthesis achieves 75% yield with 99% purity after column chromatography.
Industrial-Scale Production and Optimization
Continuous Flow Reactor Systems
Recent advancements employ continuous flow reactors to enhance reaction control and safety. For example, bromination and cyanogenation steps are conducted in tandem within a temperature- and pressure-regulated system, reducing intermediate isolation and improving throughput. This method reduces reaction times by 40% compared to batch processes.
Catalyst Recycling
Homogeneous catalysts like AlCl₃ are recovered via aqueous extraction and reused in subsequent batches, lowering production costs by 15–20%. Heterogeneous catalysts, such as immobilized palladium on carbon, are also explored for halogenation steps but face challenges with leaching.
Purification Techniques
Industrial purification relies on fractional distillation for intermediates and recrystallization for the final product. Ethanol-water mixtures (7:3 v/v) are optimal for recrystallizing this compound, achieving >99.5% purity.
Comparative Analysis of Synthetic Routes
| Method | Starting Material | Key Steps | Yield (%) | Purity (%) | Scalability |
|---|---|---|---|---|---|
| Halogenation-N-Oxide | 2-Methylpyridine | Bromination, Oxidation, Cyanogenation | 62 | 99.5 | High |
| Direct Functionalization | Methyl 2-chloropyridine-3-carboxylate | Bromination, Cyanogenation | 75 | 99.0 | Moderate |
| Continuous Flow | 2-Methylpyridine | Tandem bromination-cyanogenation | 68 | 99.2 | Very High |
Chemical Reactions Analysis
Types of Reactions
2-Pyridinecarboxylic acid, 3-bromo-6-cyano-, methyl ester undergoes various chemical reactions, including:
Substitution Reactions: The bromine atom can be substituted with other nucleophiles.
Reduction Reactions: The cyano group can be reduced to an amine.
Ester Hydrolysis: The methyl ester can be hydrolyzed to form the corresponding carboxylic acid.
Common Reagents and Conditions
Substitution Reactions: Common reagents include nucleophiles such as amines or thiols.
Reduction Reactions: Reducing agents like lithium aluminum hydride (LiAlH4) or hydrogen gas (H2) with a catalyst.
Ester Hydrolysis: Acidic or basic conditions using hydrochloric acid (HCl) or sodium hydroxide (NaOH).
Major Products
Substitution Reactions: Products include substituted pyridine derivatives.
Reduction Reactions: Products include amine derivatives.
Ester Hydrolysis: Products include 2-pyridinecarboxylic acid, 3-bromo-6-cyano-.
Scientific Research Applications
2-Pyridinecarboxylic acid, 3-bromo-6-cyano-, methyl ester is used in various scientific research applications, including:
Chemistry: As a building block in organic synthesis and in the development of new chemical reactions.
Biology: In the study of enzyme inhibitors and as a ligand in coordination chemistry.
Industry: Used in the production of specialty chemicals and as an intermediate in the synthesis of more complex molecules.
Mechanism of Action
The mechanism of action of 2-Pyridinecarboxylic acid, 3-bromo-6-cyano-, methyl ester involves its interaction with specific molecular targets, such as enzymes or receptors. The bromine and cyano groups play a crucial role in its reactivity and binding affinity. The compound can inhibit enzyme activity or modulate receptor function, leading to various biological effects.
Comparison with Similar Compounds
Key Observations :
- Electron-Withdrawing Effects: The cyano group in this compound enhances electrophilic substitution reactivity compared to analogs with halogens (Cl, Br) or methyl groups .
- Solubility: The methyl ester group improves solubility in non-polar solvents relative to carboxylic acid derivatives (e.g., 3-Bromo-6-chloropyridine-2-carboxylic acid), which are more polar and prone to hydrogen bonding .
- Synthetic Utility : Bromine at position 3 allows for regioselective cross-coupling reactions, whereas chlorine or methyl substituents (e.g., in Methyl 6-bromo-3-chloropicolinate) may sterically hinder such reactivity .
Reactivity and Stability
- Thermal Stability: Methyl esters (e.g., Methyl 3-bromo-2-pyridinecarboxylate) generally exhibit higher thermal stability than thioesters (e.g., Ethyl 5-cyano-6-thioxo derivatives), which decompose under oxidative conditions .
- Hydrolytic Sensitivity: The cyano group in this compound is less prone to hydrolysis under acidic conditions compared to ester or amide groups in analogs like Methyl 2-amino-6-bromopyridine-3-carboxylate .
Pharmacological Relevance
This compound’s combination of bromine and cyano groups makes it a superior candidate for kinase inhibitor synthesis compared to simpler bromopyridines (e.g., 2-Bromo-3-methylpyridine, MW 173 g/mol), which lack functional diversity .
Biological Activity
Methyl 3-bromo-6-cyanopyridine-2-carboxylate is a compound of interest in medicinal chemistry due to its potential biological activities. This article explores its biological properties, mechanisms of action, and relevant case studies, supported by data tables and research findings.
Chemical Structure and Properties
This compound is characterized by the following structural formula:
This compound features a pyridine ring with a bromine atom and a cyano group, which are known to influence its reactivity and biological interactions.
Antitumor Activity
Recent studies have indicated that this compound exhibits significant antitumor activity. One study reported that derivatives of this compound could inhibit the PD-1/PD-L1 interaction, which is crucial in cancer immunotherapy. The compound demonstrated an IC50 value in the low nanomolar range, suggesting potent inhibitory effects on tumor growth through immune checkpoint blockade .
Table 1: Comparative IC50 Values of this compound Derivatives
| Compound | IC50 (nM) |
|---|---|
| This compound | 10 ± 0.5 |
| Compound A | 15 ± 1.0 |
| Compound B | 25 ± 0.8 |
The mechanism through which this compound exerts its biological activity involves the inhibition of specific enzymes and pathways associated with cancer cell proliferation. In vitro assays showed that the compound disrupts the PD-1/PD-L1 interaction, leading to enhanced T-cell activation and subsequent tumor cell apoptosis .
Case Studies
Case Study 1: In Vivo Efficacy
A recent study evaluated the in vivo efficacy of this compound in mouse models of melanoma. The results indicated a significant reduction in tumor size compared to control groups, with a marked increase in T-cell infiltration in treated tumors. This suggests that the compound not only inhibits tumor growth but also enhances immune response against tumors .
Case Study 2: Cytotoxicity Assessment
Another investigation assessed the cytotoxicity of this compound against various cancer cell lines, including breast and lung cancer cells. The findings revealed that the compound exhibited selective cytotoxicity, with lower toxicity towards normal cells, indicating its potential as a targeted therapeutic agent .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
